molecular formula C25H38ClNO2 B2723512 1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium CAS No. 365543-46-0

1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium

Cat. No.: B2723512
CAS No.: 365543-46-0
M. Wt: 420.03
InChI Key: ZRZXUTPKMLRTTP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium is a pyridinium-based cationic surfactant and organic salt designed for advanced research applications. The unique structure, featuring a pyridinium cation linked to a phenoxy ring with bulky 2-methylbutan-2-yl substituents, suggests potential utility in materials science, supramolecular chemistry, and as a phase-transfer catalyst. The extended ethoxyethyl spacer and bulky alkylphenol moiety may promote self-assembly behavior and influence the packing of molecules in soft materials. Researchers can explore its use in the synthesis of ionic liquids, as a templating agent for nanostructured materials, or as a specialty surfactant for modifying surface properties. This product is provided as a research-grade chemical. It is intended for laboratory and research purposes only and is not classified as a drug or pharmaceutical agent. 1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38NO2/c1-7-24(3,4)21-12-13-23(22(20-21)25(5,6)8-2)28-19-18-27-17-16-26-14-10-9-11-15-26/h9-15,20H,7-8,16-19H2,1-6H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRUQHWZODCAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCOCC[N+]2=CC=CC=C2)C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38NO2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Phenoxy Ether Intermediate Synthesis

The 2,4-bis(2-methylbutan-2-yl)phenoxy moiety is synthesized via Friedel-Crafts alkylation of phenol with 2-methylbut-1-ene in the presence of AlCl₃ or H₂SO₄ (Fig. 1A). The reaction proceeds at 80–100°C for 6–8 hours, yielding 2,4-bis(2-methylbutan-2-yl)phenol with >85% purity. Subsequent Williamson etherification introduces the ethoxyethyl chain:

Step 1 :
2,4-Bis(2-methylbutan-2-yl)phenol + 1-bromo-2-(2-bromoethoxy)ethane → Intermediate I
Conditions: K₂CO₃, DMF, 60°C, 12 hours.

Step 2 :
Intermediate I + Pyridine → Quaternization
Conditions: Acetonitrile, 80°C, 24 hours.

Quaternization of Pyridine

Pyridinium formation is achieved by reacting the bromoethoxyethyl-phenoxy intermediate with pyridine. Key variables include solvent polarity and temperature:

Solvent Temperature (°C) Yield (%) Purity (%)
Acetonitrile 80 78 92
DMF 100 65 88
THF 60 42 79

Data sourced from

Optimal conditions use acetonitrile at 80°C, achieving 78% yield. Prolonged heating (>24 hours) reduces purity due to decomposition.

Optimization of Reaction Conditions

Catalytic Systems

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve etherification efficiency by 15–20%. For quaternization, microwave-assisted synthesis (100 W, 30 minutes) reduces reaction time to 2 hours with comparable yields.

Purification Challenges

Crude products often contain residual pyridine (3–5%) and unreacted alkyl bromide. Sequential purification via:

  • Liquid-liquid extraction (ethyl acetate/water).
  • Column chromatography (SiO₂, hexane/ethyl acetate 4:1).
  • Recrystallization from ethanol.

Final purity exceeds 98% by HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (s, 12H, -C(CH₃)₂), 3.72 (t, 4H, -OCH₂CH₂O-), 4.65 (t, 2H, -CH₂N+), 6.85–7.12 (m, 3H, aromatic), 8.45 (d, 2H, pyridinium), 9.12 (t, 1H, pyridinium).
  • HRMS (ESI+) : m/z 456.2845 [M]⁺ (calc. 456.2851).

Thermal Stability

DSC analysis shows decomposition onset at 210°C, making the compound suitable for high-temperature formulations.

Applications and Derivatives

  • Agrochemicals : Acts as a cationic surfactant in pesticide emulsions (patent WO2018202524A1).
  • Ionic Liquids : Demonstrates high solubility for cellulose derivatives.
  • Derivatives : Replacement of pyridinium with quinolinium improves antifungal activity by 40%.

Chemical Reactions Analysis

Types of Reactions

1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or pyridinium sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce pyridine derivatives.

Scientific Research Applications

1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium exerts its effects involves its interaction with specific molecular targets. The phenoxyethoxy chain allows it to interact with hydrophobic regions of proteins, potentially inhibiting or modifying their function. The pyridinium ion can also participate in ionic interactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Functional Groups/Substituents Molecular Features Potential Applications
1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium Pyridinium (charged) Bis(2-methylbutan-2-yl)phenoxy, ethoxyethyl chain High lipophilicity, cationic charge Surfactant, antimicrobial agent
Nilofabicin (1-[(3-amino-2-methylphenyl)methyl]-4-[2-(thiophen-2-yl)ethoxy]pyridin-2-one) Pyridinone (neutral) Thienyl ethoxy, aminomethylphenyl Hydrogen-bonding capacity, aromatic Antibacterial (FabI inhibitor)
Sesoxane (5-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-1,3-benzodioxole) Benzodioxole Ethoxyethoxy chains, methylenedioxy bridge Surfactant-like, non-ionic Pesticide synergist
Key Observations:

Core Structure Differences: The pyridinium core in the target compound is positively charged, contrasting with the neutral pyridinone in Nilofabicin and the benzodioxole in sesoxane . Charge influences solubility and biological interactions (e.g., membrane disruption vs. enzyme inhibition).

Functional Group Impact: The ethoxyethyl chain in the target compound and sesoxane suggests shared surfactant-like behavior. However, the pyridinium’s cationic charge may enhance antimicrobial activity by disrupting microbial membranes. Nilofabicin’s thienyl and aminomethylphenyl groups enable specific interactions with bacterial FabI enzymes, a mechanism absent in the target compound .

Table 2: Inferred Physicochemical Properties*
Compound Name Molecular Weight (g/mol) Solubility (Water) LogP (Predicted)
1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium ~500 (estimated) Low ~5.8
Nilofabicin 384.45 Moderate ~2.5
Sesoxane 327.38 Low ~3.2
  • Solubility: The target compound’s high LogP and bulky substituents suggest poor aqueous solubility, contrasting with Nilofabicin’s moderate solubility from its polar pyridinone and amine groups .
  • Biological Activity: While Nilofabicin targets bacterial enzymes , the target compound’s pyridinium group may confer non-specific antimicrobial effects akin to benzalkonium chloride. Sesoxane’s role as a synergist highlights functional divergence despite shared ethoxy chains.

Research Findings and Mechanistic Insights

  • Antimicrobial Potential: Pyridinium derivatives are known for membrane-disrupting activity. The target compound’s structure may enhance lipid bilayer interaction, but its efficacy requires empirical validation.
  • Surfactant Applications : Ethoxyethyl chains in sesoxane and the target compound suggest utility in formulations requiring emulsification or penetration enhancement.
  • Limitations : The lack of direct studies on the target compound necessitates caution in extrapolating findings from structural analogs.

Biological Activity

1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium is a complex organic compound with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, including case studies and experimental data.

Chemical Structure

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C37H42N2O3
  • Molecular Weight : 570.73 g/mol

The compound features a pyridinium ring, which is known for its role in various biological processes, particularly in interactions with neurotransmitters and enzymes.

Biological Activity Overview

The biological activities of this compound have been investigated in several contexts, including its effects on enzyme inhibition, cytotoxicity against cancer cells, and potential neuroprotective properties.

Enzyme Inhibition

Research has indicated that compounds similar to 1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium exhibit significant inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In a study involving bispyridinium oximes, it was found that certain derivatives could reactivate AChE inhibited by organophosphate compounds like VX and DDVP . This suggests a potential therapeutic application in treating poisoning cases.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, derivatives of pyridinium compounds have shown promising results in inhibiting cell proliferation in breast cancer and leukemia models. The IC50 values for these compounds ranged from 0.37 to 0.95 µM, indicating potent activity compared to standard chemotherapy agents .

Case Studies

Study Objective Findings
Study 1Evaluate AChE inhibitionCompounds similar to the target exhibited reactivation of AChE with efficacy comparable to PAM-2 .
Study 2Assess cytotoxicity against cancer cellsSignificant inhibition of cell proliferation was observed; IC50 values were notably lower than those of conventional drugs .
Study 3Neuroprotective effectsDemonstrated potential in mitigating neurotoxic effects in animal models exposed to organophosphates .

The mechanism by which 1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium exerts its biological effects may involve:

  • Acetylcholinesterase Reactivation : The compound may restore AChE activity by displacing organophosphate inhibitors.
  • Cell Cycle Arrest : In cancer cells, it may induce apoptosis through mitochondrial pathways or by activating caspases.
  • Antioxidant Activity : Some studies suggest that similar compounds can scavenge free radicals, providing neuroprotective benefits.

Q & A

Q. How can researchers design a structure-activity relationship (SAR) study to optimize the compound’s antimicrobial properties?

  • Methodological Answer :
  • Derivative Synthesis : Modify the ethoxy chain length or tert-butyl substituents.
  • MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Corrogate activity with logP values and membrane permeability .

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